3-amino-2-methyl-5-(trifluoromethyl)benzoic acid
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Overview
Description
3-amino-2-methyl-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H8F3NO2 It is a derivative of benzoic acid, characterized by the presence of an amino group, a methyl group, and a trifluoromethyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-methyl-5-(trifluoromethyl)benzoic acid typically involves the introduction of the trifluoromethyl group onto a benzoic acid derivative. One common method is the nitration of 2-methyl-5-(trifluoromethyl)benzoic acid, followed by reduction to introduce the amino group. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods is crucial to ensure the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-methyl-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or alcohols for nucleophilic substitution.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Partially or fully reduced trifluoromethyl derivatives.
Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.
Scientific Research Applications
3-amino-2-methyl-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-2-methyl-5-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions can modulate biological pathways and influence the compound’s activity in various applications.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-5-(trifluoromethyl)benzoic acid
- 2-amino-5-methylbenzoic acid
- 2-amino-4-(trifluoromethyl)benzoic acid
Uniqueness
3-amino-2-methyl-5-(trifluoromethyl)benzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The presence of both an amino group and a trifluoromethyl group on the same benzene ring provides a distinct set of chemical properties that can be leveraged in various applications.
Properties
CAS No. |
2169015-94-3 |
---|---|
Molecular Formula |
C9H8F3NO2 |
Molecular Weight |
219.2 |
Purity |
95 |
Origin of Product |
United States |
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